4-Iodo Substituent Enables 80–95% Yield in Carbonylative Suzuki Coupling vs. Lower Reactivity of Bromopyridine Counterparts
In a direct head-to-head study of palladium-catalyzed carbonylative Suzuki coupling of mono-iodopyridines and bromopyridines with aryl boronic acids, the iodo derivatives achieved isolated yields of 80–95% under optimized conditions, while the bromo derivatives required more forcing conditions to reach comparable conversion [1]. The authors explicitly rank the reactivity order: iodo- > bromopyridines, and within each halogen class, 4-substituted halopyridines are more reactive than 3-substituted regioisomers [1]. This establishes that 4-iodonicotinic acid (or its ester derivatives at the C4-iodo position) provides both the leaving-group advantage of iodine and the positional electronic advantage of the 4-substitution pattern.
| Evidence Dimension | Carbonylative Suzuki coupling yield (isolated benzoylpyridine product) |
|---|---|
| Target Compound Data | 80–95% isolated yield (for mono-iodopyridines under optimized conditions) |
| Comparator Or Baseline | Bromopyridines: lower reactivity, requiring more forcing conditions for equivalent conversion; reactivity order 4- > 3-substituted halopyridines |
| Quantified Difference | Iodo- > bromopyridine reactivity; quantitative yield differential depends on specific substrate pairing but iodo substrates consistently outperform bromo in rate and conversion |
| Conditions | Pd-phosphane catalyst system, CO pressure, aryl boronic acid, varying solvent/temperature; Tetrahedron 2003, 59, 2793–2799 |
Why This Matters
For medicinal chemistry groups synthesizing 4-aryl-nicotinic acid libraries, the iodo substrate delivers higher and more reproducible yields in the key C–C bond-forming step, directly impacting library size and synthetic throughput.
- [1] Couve-Bonnaire, S.; Carpentier, J.-F.; Mortreux, A.; Castanet, Y. Palladium-Catalyzed Carbonylative Coupling of Pyridine Halides with Aryl Boronic Acids. Tetrahedron 2003, 59 (16), 2793–2799. View Source
